molecular formula C9H6ClNOS B13941376 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one CAS No. 53175-01-2

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one

Katalognummer: B13941376
CAS-Nummer: 53175-01-2
Molekulargewicht: 211.67 g/mol
InChI-Schlüssel: NKVMKYUVDWDTRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential pharmacological and biological activities. Thienopyridines are known for their diverse applications in medicinal chemistry, including anticancer, antifungal, anti-inflammatory, and antiviral activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one typically involves the reaction of 3-bromothieno[2,3-b]pyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thienopyridines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or ethers.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the desired pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[2,3-b]pyridine: A parent compound with similar structural features but lacks the chloroacetyl group.

    2-Amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: A derivative with different substituents on the pyridine ring.

    Cycloalkylthienopyridine-2-carboxamides: Compounds with cycloalkyl groups attached to the thienopyridine ring.

Uniqueness

2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in medicinal chemistry .

Eigenschaften

CAS-Nummer

53175-01-2

Molekularformel

C9H6ClNOS

Molekulargewicht

211.67 g/mol

IUPAC-Name

2-chloro-1-thieno[2,3-b]pyridin-3-ylethanone

InChI

InChI=1S/C9H6ClNOS/c10-4-8(12)7-5-13-9-6(7)2-1-3-11-9/h1-3,5H,4H2

InChI-Schlüssel

NKVMKYUVDWDTRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)SC=C2C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.